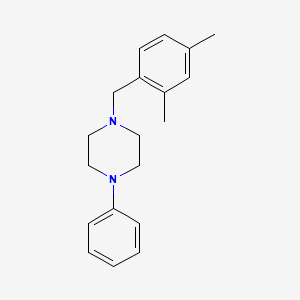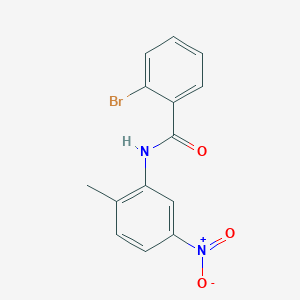![molecular formula C18H16ClNO3 B5835869 ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate, also known as ethyl 2-(4-chlorophenyl)-2-oxoethylamino)benzoate, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the family of benzamides, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also act as a calcium channel blocker and modulate the release of neurotransmitters involved in pain signaling. Its anticancer activity may be attributed to its ability to induce DNA damage and inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in animal models of inflammation. It can also decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments include its potent anti-inflammatory, analgesic, and anticancer properties. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for various inflammatory and pain-related diseases. Another direction is to explore its mechanism of action and identify potential molecular targets for drug development. In addition, further studies are needed to evaluate its safety and efficacy in vivo and to optimize its pharmacological properties.
合成法
The synthesis of ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate involves the reaction of 4-chlorocinnamic acid with this compound 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoateaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
Ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been investigated for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. In addition, this compound has also been studied for its anticancer properties, as it can induce apoptosis and inhibit the proliferation of cancer cells in vitro.
特性
IUPAC Name |
ethyl 2-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-18(22)15-5-3-4-6-16(15)20-12-11-17(21)13-7-9-14(19)10-8-13/h3-12,20H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRVRLAHDLCRV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)


![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)
![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)


![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)


